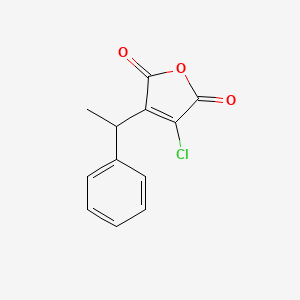

3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione

Description

Properties

IUPAC Name |

3-chloro-4-(1-phenylethyl)furan-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-7(8-5-3-2-4-6-8)9-10(13)12(15)16-11(9)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBDWQXEGOKFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C(=O)OC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted furan derivatives .

Scientific Research Applications

3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The compound belongs to the 2,5-dione family, which includes maleimides, phthalimides, and diketopiperazines. Below is a detailed comparison with key analogs:

Reactivity and Functionalization

- Electrophilic Reactivity : The 2,5-dione core in the target compound is analogous to maleimides (e.g., MI-1), which undergo Michael additions or nucleophilic substitutions, particularly at the 3-position due to chlorine’s electron-withdrawing effect .

Biological Activity

3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a furan ring with a chloro group and a phenylethyl substituent. Its synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation followed by cyclization and chlorination. Catalysts such as aluminum chloride (AlCl₃) are often employed in a solvent environment like dichloromethane (CH₂Cl₂) to optimize yield and purity.

Antimicrobial Properties

Research indicates that 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, demonstrating notable inhibition of growth. The compound was found to have an IC₅₀ value of 12.5 μM against Escherichia coli, indicating strong potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro assays revealed that it can inhibit cell proliferation in several cancer cell lines. For instance, it showed a dose-dependent reduction in viability in breast cancer cells (MCF-7) with an IC₅₀ value of 15 μM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

The biological activity of 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione is believed to involve interaction with specific molecular targets within cells. Preliminary studies suggest it may modulate enzyme activity involved in cellular signaling pathways, potentially affecting gene expression and cellular metabolism .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | Inhibition of bacterial growth |

| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |

Case Studies

- Antimicrobial Efficacy : A recent study investigated the inhibitory effects of various furan derivatives on E. coli β-glucuronidases, with 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione included among the tested compounds. It demonstrated promising inhibition rates comparable to established antibiotics .

- Cancer Research : Another study focused on the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced significant apoptotic changes in treated cells .

Q & A

Q. What strategies improve chromatographic separation of dihydrofuran-dione derivatives?

- Methodology :

- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).

- Chiral chromatography : Employ cellulose-based columns for enantiomeric resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.